An In-depth Technical Guide to 3-Aminophenol: Chemical Structure, Properties, and Applications
An In-depth Technical Guide to 3-Aminophenol: Chemical Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-aminophenol (m-aminophenol), a versatile aromatic compound with significant applications in various fields, including the synthesis of pharmaceuticals and dyes. This document details its chemical structure, physicochemical properties, and key spectral characteristics. Furthermore, it presents detailed experimental protocols for its synthesis and the determination of its fundamental properties. A notable application, the synthesis of Rhodamine B, is highlighted with a complete experimental workflow and a corresponding logical diagram. This guide is intended to be a valuable resource for researchers, chemists, and professionals in drug development and materials science.
Chemical Structure and Identification
3-Aminophenol, with the IUPAC name 3-aminophenol, is an aromatic organic compound featuring both a hydroxyl and an amino functional group substituted on a benzene (B151609) ring at positions 1 and 3, respectively.[1] This meta-substitution pattern distinguishes it from its isomers, 2-aminophenol (B121084) and 4-aminophenol.
The structure of 3-aminophenol is presented below:
Chemical Structure:
Table 1: Chemical Identification of 3-Aminophenol
| Identifier | Value |
| IUPAC Name | 3-aminophenol[1] |
| CAS Number | 591-27-5[1] |
| Molecular Formula | C₆H₇NO[1] |
| Molecular Weight | 109.13 g/mol [1] |
| SMILES | C1=CC(=CC(=C1)O)N[1] |
| InChI | InChI=1S/C6H7NO/c7-5-2-1-3-6(8)4-5/h1-4,8H,7H2[1] |
| Synonyms | m-Aminophenol, 3-Hydroxyaniline, m-Hydroxyaniline[1] |
Physicochemical Properties
3-Aminophenol is a white to off-white crystalline solid at room temperature.[1] Its amphoteric nature, stemming from the acidic phenolic hydroxyl group and the basic amino group, influences its reactivity and solubility.
Table 2: Physicochemical Properties of 3-Aminophenol
| Property | Value |
| Melting Point | 122-124 °C[2] |
| Boiling Point | 164 °C at 11 mmHg |
| pKa (amino group) | 4.37 (at 20 °C) |
| pKa (hydroxyl group) | 9.82 (at 20 °C) |
| Density | 1.195 g/cm³ |
| Flash Point | 155 °C |
Table 3: Solubility of 3-Aminophenol
| Solvent | Solubility | Temperature |
| Water | 3.5 g/100 mL[2] | 20 °C |
| Hot Water | Freely soluble[1] | - |
| Ethanol | Very soluble[1] | - |
| Diethyl Ether | Very soluble[1] | - |
| Dimethyl Sulfoxide (DMSO) | Soluble[1] | - |
| Benzene | Slightly soluble[1] | - |
| Petroleum Ether | Very slightly soluble[1] | - |
Spectral Data
The spectral data of 3-aminophenol are crucial for its identification and characterization.
Table 4: Infrared (IR) Spectroscopy Data for 3-Aminophenol
| Wavenumber (cm⁻¹) | Assignment |
| 3400-3200 | O-H and N-H stretching |
| 3100-3000 | Aromatic C-H stretching |
| 1620-1580 | N-H bending and C=C aromatic ring stretching |
| 1500-1400 | C=C aromatic ring stretching |
| 1300-1200 | C-O stretching |
| 1200-1000 | C-N stretching |
| 900-675 | Aromatic C-H out-of-plane bending |
Table 5: ¹H NMR Spectral Data for 3-Aminophenol (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 8.83 | br s | 1H | OH |
| 6.78 | t | 1H | Ar-H |
| 6.02 | d | 1H | Ar-H |
| 6.01 | d | 1H | Ar-H |
| 5.94 | s | 1H | Ar-H |
| 4.85 | br s | 2H | NH₂ |
Table 6: ¹³C NMR Spectral Data for 3-Aminophenol (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| 158.0 | C-OH |
| 149.0 | C-NH₂ |
| 129.5 | Ar-CH |
| 107.0 | Ar-CH |
| 105.0 | Ar-CH |
| 101.0 | Ar-CH |
Table 7: Mass Spectrometry Data for 3-Aminophenol
| m/z | Interpretation |
| 109 | [M]⁺ (Molecular ion) |
| 80 | [M - CHO]⁺ |
| 53 | C₄H₅⁺ |
Experimental Protocols
Synthesis of 3-Aminophenol from Resorcinol
This protocol describes the synthesis of 3-aminophenol via the amination of resorcinol.
Materials:
-
Resorcinol
-
Ammonium (B1175870) chloride
-
10% Aqueous ammonia (B1221849)
-
Concentrated hydrochloric acid
-
Ether
-
Autoclave
-
Vacuum evaporator
-
Standard laboratory glassware
Procedure:
-
Charge a high-pressure autoclave with 200 g of resorcinol, 120 g of ammonium chloride, and 400 mL of 10% aqueous ammonia.
-
Heat the mixture in the sealed autoclave to 220 °C. Maintain this temperature for approximately 14 hours, or until the internal pressure stabilizes.
-
Cool the autoclave to room temperature and transfer the reaction mixture to a round-bottom flask.
-
Concentrate the mixture to dryness using a vacuum evaporator.
-
Dissolve the residue in 700 mL of hot distilled water and allow it to cool.
-
Collect the crude 3-aminophenol crystals by filtration.
-
To the filtrate, add concentrated hydrochloric acid and extract several times with ether to remove any unreacted resorcinol.
-
Make the aqueous layer basic with an excess of ammonia to precipitate additional 3-aminophenol.
-
Combine all crude product and purify by recrystallization from hot water to yield pure 3-aminophenol.
Determination of Melting Point
Apparatus:
-
Melting point apparatus (e.g., DigiMelt)
-
Capillary tubes
Procedure:
-
Ensure the melting point apparatus is calibrated.
-
Place a small amount of dry, powdered 3-aminophenol into a capillary tube, tapping gently to pack the sample to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point (122-124 °C).
-
Decrease the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.
Synthesis of Rhodamine B from 3-(Diethylamino)phenol
This protocol details the synthesis of the fluorescent dye Rhodamine B, a key application of 3-aminophenol derivatives. Note: This synthesis starts from 3-(diethylamino)phenol, which is itself synthesized from 3-aminophenol.
Materials:
-
3-(Diethylamino)phenol
-
Phthalic anhydride
-
Stirred reaction vessel
-
Heating mantle
-
Inert gas supply (e.g., carbon dioxide or nitrogen)
-
Aqueous sodium hydroxide (B78521) solution
-
Standard laboratory glassware for filtration and washing
Procedure:
-
In a stirred reaction vessel, combine 10 parts by weight of 3-(diethylamino)phenol and 12 parts by weight of phthalic anhydride.[3]
-
Blanket the mixture with an inert gas, such as carbon dioxide.[3]
-
Heat the stirred mixture to 175 °C.[3]
-
Maintain the reaction mixture at 170-175 °C for 6-7 hours.[3]
-
Cool the reaction mixture to approximately 40 °C.[3]
-
Discharge the cooled, viscous product into water to form a slurry.[3]
-
Adjust the pH of the slurry to 12 by adding an aqueous solution of sodium hydroxide to precipitate the Rhodamine B base.[3]
-
Recover the insoluble product by filtration.[3]
-
Wash the filter cake with water and dry to obtain the crude Rhodamine B base.[3]
-
Further purification can be achieved by recrystallization.
Visualizations
Synthesis of 3-Aminophenol from 3-Nitrophenol
The most common industrial preparation of 3-aminophenol involves the reduction of 3-nitrophenol.
Caption: A diagram illustrating the synthesis of 3-aminophenol.
Experimental Workflow for Rhodamine B Synthesis
The following diagram outlines the key steps in the synthesis of Rhodamine B from 3-(diethylamino)phenol and phthalic anhydride.
Caption: Workflow for the synthesis of Rhodamine B.
Safety and Handling
3-Aminophenol is harmful if swallowed or inhaled and causes skin and eye irritation. It is also toxic to aquatic life with long-lasting effects. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a respirator, should be worn when handling this chemical. It should be stored in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.
Conclusion
3-Aminophenol is a fundamentally important chemical intermediate with a well-characterized profile of properties and reactivity. Its dual functionality makes it a versatile building block for the synthesis of a wide range of commercially and scientifically important molecules. This guide provides essential technical information to support its safe and effective use in research and development.
